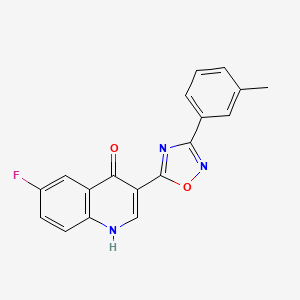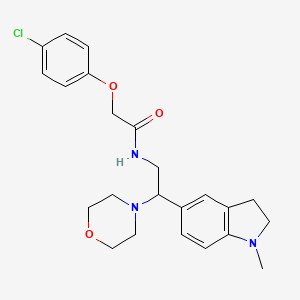
2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide" is a synthetic molecule that appears to be related to various research areas, including corrosion inhibition, antiviral therapy, and antimicrobial activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related functional groups and structural motifs have been studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate, and subsequent reactions to form the desired oxadiazole derivatives . Similarly, the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides starts from hydroxyphenylacetic acid, which is condensed with aromatic amines and then with 1-(2-chloroethyl) morpholine hydrochloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structures of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide were determined, revealing the presence of hydrogen bonds and halogen-π interactions that contribute to their solid-state architecture . These findings can provide insights into the potential molecular interactions and stability of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For instance, the synthesized oxadiazole derivatives have shown potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme . The antimicrobial study of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides against various fungal and bacterial strains indicates that these compounds can interact with biological targets, which may also be true for the compound under analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized to understand their behavior in different environments. For example, the corrosion inhibition properties of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid solution were studied, showing high inhibition efficiency and spontaneous adsorption on the steel surface . These properties are crucial for predicting the behavior of the compound in similar applications.
Wissenschaftliche Forschungsanwendungen
Selective σ1 Receptor Ligands
Compounds with structural similarities, such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, have been designed and evaluated for their binding affinities against σ1 and σ2 receptors. These compounds show high σ1 receptor affinity and selectivity, which is significant for developing treatments targeting pain, particularly inflammatory pain. The in vivo antinociceptive effects were validated through formalin-induced nociception tests, indicating potential applications in pain management research (Navarrete-Vázquez et al., 2016).
Antiviral and Antiapoptotic Effects
Another structurally related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed therapeutic efficacy in treating Japanese encephalitis, indicating a potential research application in developing antiviral agents (Ghosh et al., 2008).
Antimicrobial Activity
Compounds like 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which share functional groups with the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These studies demonstrate the potential application of similar compounds in developing new antimicrobial agents, with some exhibiting superior activity compared to standard drugs (Jayadevappa et al., 2012).
Fungicidal Agents
Derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent fungicidal agents against a range of fungi, including Candida and Aspergillus species. These findings highlight the utility of similar chemical structures in antifungal research and the development of new treatments for fungal infections (Bardiot et al., 2015).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium, showcasing the diverse applications of morpholine derivatives in industrial research, particularly in protecting metals against corrosion (Nasser & Sathiq, 2016).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-26-9-8-18-14-17(2-7-21(18)26)22(27-10-12-29-13-11-27)15-25-23(28)16-30-20-5-3-19(24)4-6-20/h2-7,14,22H,8-13,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUACMHKMCCRJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)
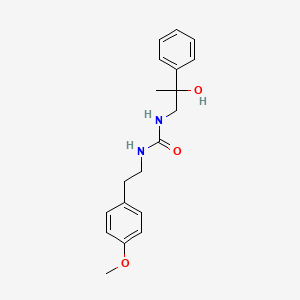
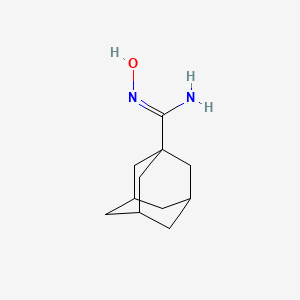
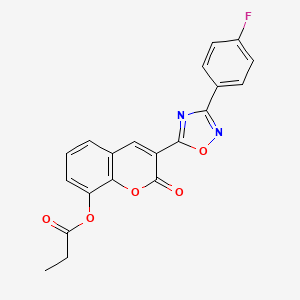
![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)
![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)
![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)
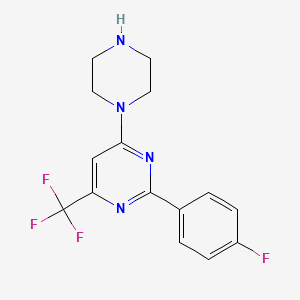
![7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518567.png)
